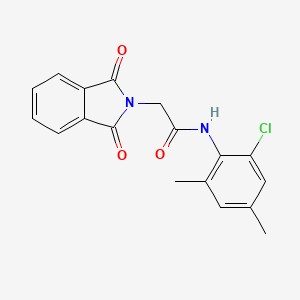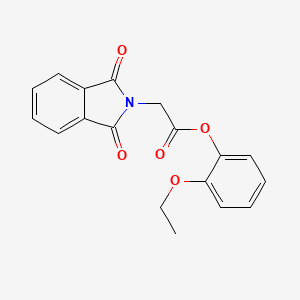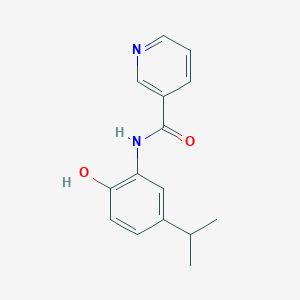
1-(4-fluorophenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 1-(4-fluorophenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine and related compounds has been a subject of interest to understand the chemical pathways and optimize the yield. Kawashima, Satomi, and Awata (1991) investigated the biotransformation of a closely related compound, highlighting the pathways of O-demethylation, N-dealkylation, and hydroxylation as main transformation routes in rats (Kawashima, Satomi, & Awata, 1991). Similarly, Hsin et al. (2008) designed and synthesized analogs to study the role of various substituents on binding affinity, demonstrating the synthetic versatility and the impact of minor changes in molecular structure on the compound's activity (Hsin et al., 2008).
Molecular Structure Analysis
The molecular structure of 1-(4-fluorophenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine is characterized by the presence of a piperazine ring, a fluorophenyl group, and a methoxy-dimethylbenzyl moiety. Sanjeevarayappa et al. (2015) conducted X-ray diffraction studies on a similar compound, revealing detailed insights into the crystallographic parameters and intermolecular interactions that dictate the compound's solid-state structure (Sanjeevarayappa et al., 2015).
Chemical Reactions and Properties
The compound undergoes various chemical reactions, including but not limited to, nucleophilic substitution, reduction, and fluorination. Mishra and Chundawat (2019) synthesized a series of derivatives through such reactions, identifying compounds with significant antimicrobial activity, showcasing the chemical versatility and potential applications of these molecules (Mishra & Chundawat, 2019).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, play a crucial role in the compound's application and handling. However, specific studies focusing on the physical properties of 1-(4-fluorophenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine were not identified in this search. Generally, the physical properties of similar compounds depend significantly on their molecular structure, particularly the functional groups present.
Chemical Properties Analysis
The chemical properties, including reactivity with other substances, pH stability, and functional group reactions, are essential for understanding the compound's behavior in different environments. While direct studies on 1-(4-fluorophenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine were not found, the research by Ohtaka et al. (1989) on the synthesis of related metabolites provides insight into the compound's chemical stability and reactivity under various conditions (Ohtaka et al., 1989).
properties
IUPAC Name |
1-(4-fluorophenyl)-4-[(4-methoxy-2,3-dimethylphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2O/c1-15-16(2)20(24-3)9-4-17(15)14-22-10-12-23(13-11-22)19-7-5-18(21)6-8-19/h4-9H,10-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZKCUIUWLITPHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)OC)CN2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-bromophenyl)-2-[(3-hydroxy-6-methyl-1,2,4-triazin-5-yl)thio]acetamide](/img/structure/B5667310.png)
![5-chloro-N-[(3R*,4S*)-4-cyclopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-2-methyl-4-pyrimidinecarboxamide](/img/structure/B5667311.png)



![4-[(4-methyl-1-piperazinyl)sulfonyl]-2,1,3-benzothiadiazole](/img/structure/B5667332.png)

![2-{(3R*,4R*)-3-(hydroxymethyl)-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-1-yl}-2-oxo-N-phenylacetamide](/img/structure/B5667356.png)
![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B5667364.png)
![4-[(2-methyl-1-benzofuran-5-yl)carbonyl]thiomorpholine](/img/structure/B5667368.png)

![2-amino-4-ethyl-6-{[2-(4-methylphenyl)-2-oxoethyl]thio}-3,5-pyridinedicarbonitrile](/img/structure/B5667393.png)
![N-methyl-N-{[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5667400.png)
![N-({1-[3-(1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}methyl)-1-naphthamide](/img/structure/B5667414.png)